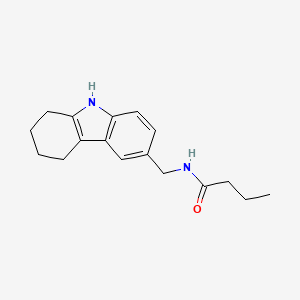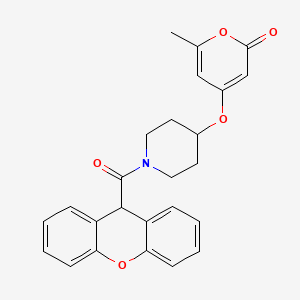
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, also known as Xanomeline, is a potent muscarinic acetylcholine receptor agonist. It is a synthetic compound that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders.
Mecanismo De Acción
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one activates muscarinic acetylcholine receptors, specifically the M1 and M4 subtypes. Activation of these receptors leads to an increase in the release of acetylcholine and other neurotransmitters, which results in enhanced cognitive function and memory. 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one also has an effect on the dopaminergic and serotonergic systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters, which results in enhanced cognitive function and memory. 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and growth. Additionally, 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have an effect on the dopaminergic and serotonergic systems, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is that it has a high affinity for muscarinic acetylcholine receptors, which makes it a potent agonist. Additionally, 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to have a good safety profile in preclinical studies. However, one limitation of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is that it has poor bioavailability, which may limit its effectiveness in clinical trials.
Direcciones Futuras
There are several future directions for the study of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one. One potential direction is to investigate its potential as a treatment for Alzheimer's disease. 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to improve cognitive function in animal models of Alzheimer's disease, and clinical trials are currently underway to investigate its effectiveness in humans. Another potential direction is to investigate its potential as a treatment for schizophrenia. 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been shown to improve cognitive function and reduce symptoms in animal models of schizophrenia, and clinical trials are currently underway to investigate its effectiveness in humans. Finally, 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one may have potential as a treatment for depression, as it has been shown to increase levels of BDNF, which is important for neuronal survival and growth. Further research is needed to fully understand the therapeutic potential of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one in these and other neurological and psychiatric disorders.
Conclusion
In conclusion, 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a potent muscarinic acetylcholine receptor agonist that has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has a high affinity for muscarinic acetylcholine receptors and has been shown to improve cognitive function, memory, and learning. 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has potential as a treatment for Alzheimer's disease, schizophrenia, and depression. Further research is needed to fully understand the therapeutic potential of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one in these and other disorders.
Métodos De Síntesis
The synthesis of 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves the reaction of 4-(piperidin-4-yloxy)-6-methyl-2H-pyran-2-one with 9H-xanthene-9-carboxylic acid chloride in the presence of a base. The reaction yields 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one as a white crystalline solid with a molecular weight of 392.47 g/mol.
Aplicaciones Científicas De Investigación
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has been extensively studied for its therapeutic potential in various neurological and psychiatric disorders. It has been shown to have a positive effect on cognitive function, memory, and learning. 4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has also been studied for its potential as a treatment for Alzheimer's disease, schizophrenia, and depression.
Propiedades
IUPAC Name |
6-methyl-4-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-16-14-18(15-23(27)29-16)30-17-10-12-26(13-11-17)25(28)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-9,14-15,17,24H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUKCEGWQHTLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

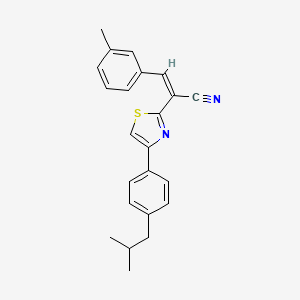
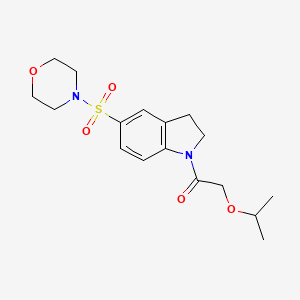

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2529563.png)
![2-(2-(4-(2-(4-fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2529564.png)
![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)
![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)
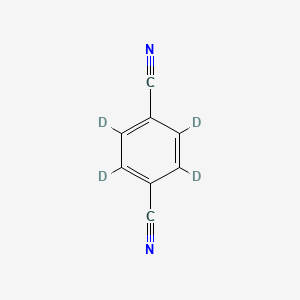
![ethyl 4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![2,6-dichloro-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2529575.png)
